5-ethyl-3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
5-ethyl-3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex heterocyclic compound It features a pyrazolo[4,3-c]pyridine core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[4,3-c]pyridine core, followed by the introduction of the thiadiazole ring and other functional groups. Common reagents used in these reactions include acyl chlorides, hydrazines, and thioureas. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial synthesis often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as alkyl or aryl substituents .
Scientific Research Applications
5-ethyl-3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 5-ethyl-3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-c]pyridine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Thiadiazole derivatives: Compounds containing the thiadiazole ring also show diverse biological properties and are used in various applications.
Uniqueness
5-ethyl-3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
5-ethyl-3-oxo-2-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2S/c1-4-25-10-14(17(27)21-20-23-22-18(29-20)12(2)3)16-15(11-25)19(28)26(24-16)13-8-6-5-7-9-13/h5-12H,4H2,1-3H3,(H,21,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUUKIZVBSUENW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=NN=C(S4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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